molecular formula C7H17NO B13969666 1-Methoxy-N,N,2-trimethyl-2-propanamine CAS No. 639860-74-5

1-Methoxy-N,N,2-trimethyl-2-propanamine

Cat. No.: B13969666
CAS No.: 639860-74-5
M. Wt: 131.22 g/mol
InChI Key: JSSTXCWVPQZHBA-UHFFFAOYSA-N
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Description

1-Methoxy-N,N,2-trimethyl-2-propanamine is an organic compound with the molecular formula C7H17NO. It is a tertiary amine, characterized by the presence of a methoxy group and three methyl groups attached to the nitrogen atom. This compound is also known by its IUPAC name, 2-Propanamine, 1-methoxy-N,N,2-trimethyl-.

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Methoxy-N,N,2-trimethyl-2-propanamine can be synthesized through various methods. One common approach involves the alkylation of 2-propanamine with methanol in the presence of a strong base such as sodium hydride. The reaction typically occurs under reflux conditions, allowing the methoxy group to attach to the nitrogen atom, forming the desired compound.

Industrial Production Methods

In industrial settings, the production of this compound often involves continuous flow processes. These processes utilize high-pressure reactors and catalysts to enhance the reaction efficiency and yield. The use of automated systems ensures consistent quality and scalability for large-scale production.

Chemical Reactions Analysis

Types of Reactions

1-Methoxy-N,N,2-trimethyl-2-propanamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or hydroxylamines.

    Reduction: Reduction reactions can convert it into secondary or primary amines.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like halides or amines can be used in substitution reactions, typically under basic conditions.

Major Products Formed

    Oxidation: Formation of oxides or hydroxylamines.

    Reduction: Formation of secondary or primary amines.

    Substitution: Formation of new compounds with different functional groups replacing the methoxy group.

Scientific Research Applications

1-Methoxy-N,N,2-trimethyl-2-propanamine has diverse applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of complex amines and other nitrogen-containing compounds.

    Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.

    Medicine: Research explores its potential as a pharmaceutical intermediate, contributing to the development of new drugs.

    Industry: It is utilized in the production of specialty chemicals, including surfactants and catalysts.

Mechanism of Action

The mechanism of action of 1-Methoxy-N,N,2-trimethyl-2-propanamine involves its interaction with molecular targets such as enzymes and receptors. The methoxy group and tertiary amine structure allow it to bind to specific sites, modulating the activity of these targets. This interaction can influence various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

    1-Methoxy-2-propanamine: Similar structure but lacks the additional methyl groups on the nitrogen atom.

    N,N-Dimethyl-2-propanamine: Similar amine structure but without the methoxy group.

    2-Amino-1-methoxypropane: Similar backbone but different substitution pattern.

Uniqueness

1-Methoxy-N,N,2-trimethyl-2-propanamine is unique due to its combination of a methoxy group and three methyl groups attached to the nitrogen atom. This specific arrangement imparts distinct chemical properties and reactivity, making it valuable in various applications.

Properties

CAS No.

639860-74-5

Molecular Formula

C7H17NO

Molecular Weight

131.22 g/mol

IUPAC Name

1-methoxy-N,N,2-trimethylpropan-2-amine

InChI

InChI=1S/C7H17NO/c1-7(2,6-9-5)8(3)4/h6H2,1-5H3

InChI Key

JSSTXCWVPQZHBA-UHFFFAOYSA-N

Canonical SMILES

CC(C)(COC)N(C)C

Origin of Product

United States

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